1,2-Dihydro Betamethasone 17-Valerate

LC-MS impurity profiling mass spectrometry

1,2-Dihydro Betamethasone 17-Valerate (CAS 154713-07-2) is a saturated A-ring derivative of the medium-to-high potency topical glucocorticoid betamethasone 17-valerate. With molecular formula C₂₇H₃₉FO₆ and molecular weight 478.59 g/mol, it is formally designated as Betamethasone Impurity 21 and used exclusively as a pharmaceutical impurity reference standard for analytical method development, validation, and quality control of betamethasone 17-valerate drug substances and products.

Molecular Formula C₂₇H₃₉FO₆
Molecular Weight 478.59
CAS No. 154713-07-2
Cat. No. B1146157
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Dihydro Betamethasone 17-Valerate
CAS154713-07-2
Synonyms(11β)-9-Fluoro-11,21-dihydroxy-16-methyl-17-[(1-oxopentyl)oxy]-pregn-4-ene-3,20-dione
Molecular FormulaC₂₇H₃₉FO₆
Molecular Weight478.59
Structural Identifiers
SMILESCCCCC(=O)OC1(C(CC2C1(CC(C3(C2CCC4=CC(=O)CCC43C)F)O)C)C)C(=O)CO
InChIInChI=1S/C27H39FO6/c1-5-6-7-23(33)34-27(22(32)15-29)16(2)12-20-19-9-8-17-13-18(30)10-11-24(17,3)26(19,28)21(31)14-25(20,27)4/h13,16,19-21,29,31H,5-12,14-15H2,1-4H3/t16?,19-,20-,21?,24-,25-,26?,27-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Dihydro Betamethasone 17-Valerate (CAS 154713-07-2) – Reference Standard Procurement & Analytical Differentiation Guide


1,2-Dihydro Betamethasone 17-Valerate (CAS 154713-07-2) is a saturated A-ring derivative of the medium-to-high potency topical glucocorticoid betamethasone 17-valerate. With molecular formula C₂₇H₃₉FO₆ and molecular weight 478.59 g/mol, it is formally designated as Betamethasone Impurity 21 and used exclusively as a pharmaceutical impurity reference standard for analytical method development, validation, and quality control of betamethasone 17-valerate drug substances and products [1].

Why a General-Purpose Betamethasone Impurity Standard Cannot Replace 1,2-Dihydro Betamethasone 17-Valerate in Regulated Analysis


Pharmaceutical impurity standards are not interchangeable. Compendial monographs (USP/EP) for betamethasone 17-valerate define specific relative retention times, mass spectrometric fingerprints, and acceptance criteria for individual impurities such as Betamethasone Impurity 21 [1]. The 1,2-dihydro analog differs from the parent drug by a saturated C1–C2 bond (+2 Da), altering its chromatographic behavior, UV absorption profile, and MS fragmentation pattern [2]. Use of an incorrect impurity standard can lead to misidentification, inaccurate quantitation, and failure of regulatory submissions. The ICH Q3A/Q3B guidelines mandate identification and control of any impurity exceeding 0.10%–0.15% of the API [3].

Quantitative Evidence Differentiating 1,2-Dihydro Betamethasone 17-Valerate from Closest Analogs


Molecular Mass Differentiation by LC-MS: +2 Da Shift vs. Betamethasone 17-Valerate

The saturated A-ring of 1,2-Dihydro Betamethasone 17-Valerate (C₂₇H₃₉FO₆, MW = 478.59) confers a +2 Da mass shift relative to the parent drug betamethasone 17-valerate (C₂₇H₃₇FO₆, MW = 476.58). In LC-MS analysis, this mass difference enables unequivocal differentiation; the impurity is detected at m/z 477.21 ([M+H]+) and its MS² fingerprint is distinct from that of betamethasone 17-valerate and betamethasone 21-valerate [1].

LC-MS impurity profiling mass spectrometry

Certified Purity and Multi-Technique Characterization vs. Routine Impurity Standards

CATO's 1,2-Dihydro Betamethasone 17-Valerate reference standard is manufactured under ISO 17034 accreditation and supplied with a purity of >95% as determined by HPLC [1]. The accompanying Certificate of Analysis (COA) includes HPLC chromatogram, ¹H-NMR, mass spectrum, IR, and water content determination. In contrast, generic betamethasone impurity standards often report purity without ISO 17034 certification and lack comprehensive multi-technique characterization .

reference standard purity characterization

Regulatory Acceptance: USP/EP Impurity Limits and the Necessity of a Dedicated Standard

The USP monograph for Betamethasone Valerate stipulates that no individual impurity shall exceed 1.0% of the total peak area and total impurities shall not exceed 2.0% [1]. At a typical identification threshold of 0.10% (ICH Q3A), an impurity present at 0.15%–1.0% of the API must be quantified with a validated method using an authentic reference standard. 1,2-Dihydro Betamethasone 17-Valerate, recognized as Betamethasone Impurity 21, is the compendially designated standard for this quantification .

USP monograph impurity limit regulatory compliance

Long-Term Stability: 3-Year Shelf Life at -20°C vs. Ambient-Stored Standards

The CATO 1,2-Dihydro Betamethasone 17-Valerate reference standard is assigned a 3-year expiration date when stored at -20°C ±5°C [1]. Many generic impurity standards lack formal stability studies and are shipped at ambient temperature, potentially compromising integrity over time. The controlled storage condition reduces the risk of thermal degradation, ester hydrolysis, or isomerization that can occur in corticosteroids stored at room temperature [2].

storage stability shelf life reference material

Primary Application Scenarios for 1,2-Dihydro Betamethasone 17-Valerate in Analytical and Regulatory Workflows


ANDA Impurity Profiling and Method Validation

During ANDA submission, generic manufacturers must demonstrate that their betamethasone 17-valerate product has an impurity profile equivalent to or better than the innovator. 1,2-Dihydro Betamethasone 17-Valerate serves as the reference standard for Betamethasone Impurity 21 in the development and validation of stability-indicating HPLC methods [1].

Stability Study Forced Degradation Identification

Forced degradation studies of betamethasone 17-valerate under oxidative, thermal, or photolytic stress may generate the 1,2-dihydro impurity. A co-injection of the authentic impurity standard confirms retention time and mass spectral identity, fulfilling ICH Q1A(R2) stability requirements [2].

Quality Control Batch Release Testing

Routine QC testing of betamethasone 17-valerate API or finished dosage forms requires the quantitation of all specified impurities at or above 0.10% [3]. The CATO reference standard, with its ISO 17034 certification and COA, provides the traceable accuracy needed for lot release decisions.

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